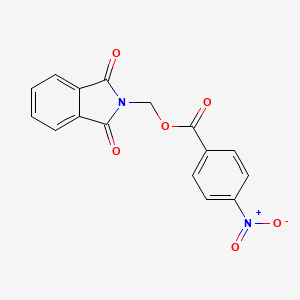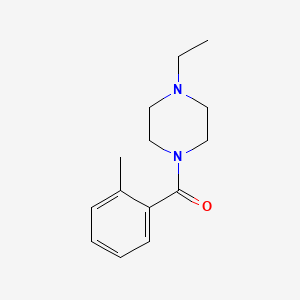![molecular formula C15H16N2O2S B5696447 N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. MPPT has been studied extensively for its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases.
Mechanism of Action
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide exerts its effects by selectively inhibiting the FAAH enzyme. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which leads to modulation of the endocannabinoid system. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to modulate the endocannabinoid system by increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective FAAH inhibitor, which allows for precise modulation of the endocannabinoid system. It has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, this compound also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its effects on the endocannabinoid system may be complex and difficult to interpret, which may require further investigation.
Future Directions
There are several future directions for research on N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of this compound in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders. Another area of interest is the development of new FAAH inhibitors with improved selectivity and efficacy. Additionally, further investigation is needed to fully understand the complex effects of this compound on the endocannabinoid system and its potential applications in various physiological processes.
Synthesis Methods
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methyl-3-nitroacetophenone with propionyl chloride to form 4-methyl-3-(propionylamino)acetophenone. This intermediate is then reacted with thiophene-2-carboxylic acid to obtain this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. This compound has also been studied for its potential therapeutic applications in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLKJACNYJJOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
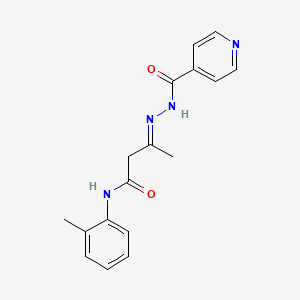
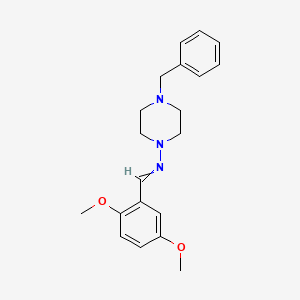
![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
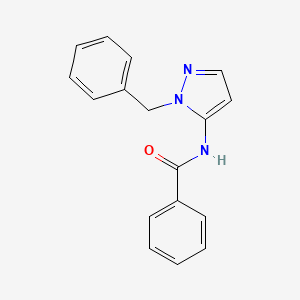
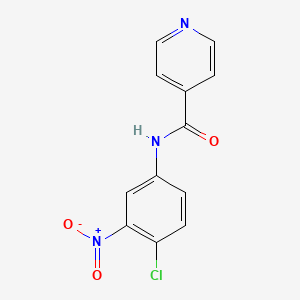
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
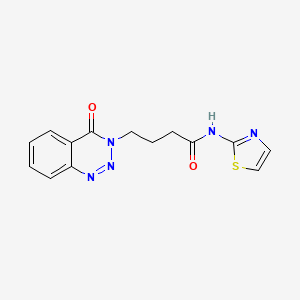
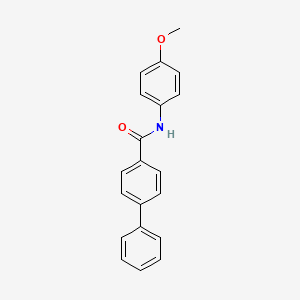
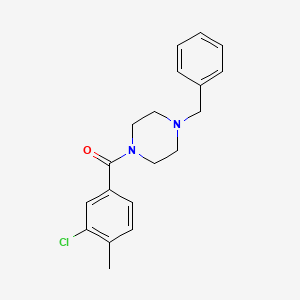
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
